1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo- can be synthesized through several methods. One common approach involves the condensation of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps . Another method includes the reaction of phenol with ethyl acetoacetate under acidic conditions, leading to the formation of the benzopyran ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and hydroxy derivatives.
Reduction: Dihydrobenzopyrans.
Substitution: Halogenated, nitrated, and sulfonated benzopyrans.
Scientific Research Applications
1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and cardiovascular diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . Additionally, the compound’s structure allows it to interact with specific enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
6-Methylcoumarin: A methyl derivative of benzopyran with similar biological activities.
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Another benzopyran derivative with hydroxyl and methyl groups.
Uniqueness: 1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo- is unique due to its specific carboxylic acid and keto functional groups, which contribute to its distinct chemical reactivity and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H8O4 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-oxo-1,4-dihydroisochromene-6-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c11-9-4-8-3-6(10(12)13)1-2-7(8)5-14-9/h1-3H,4-5H2,(H,12,13) |
InChI Key |
CQDJYEZJXAMMCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(COC1=O)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.